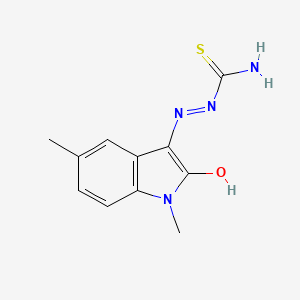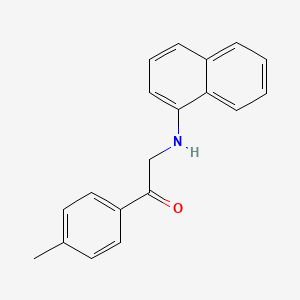![molecular formula C13H13ClFNO B5759807 [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol, also known as CFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is not fully understood, but studies have shown that it inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are involved in the regulation of inflammatory responses. [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been shown to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. Studies have also shown that [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol reduces the expression of pro-inflammatory mediators, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has several advantages for lab experiments, including its high potency and selectivity towards its targets. However, the low yield of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol using current synthesis methods can limit its availability for large-scale experiments. Additionally, the lack of a complete understanding of its mechanism of action can hinder its development as a therapeutic agent.
Direcciones Futuras
Future research on [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol can focus on improving the yield of its synthesis, identifying its molecular targets, and elucidating its mechanism of action. Studies can also investigate the potential of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol as a therapeutic agent for various inflammatory and cancerous diseases. Furthermore, the development of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol analogs with improved potency and selectivity can expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been reported using different methods, including the reaction of 3-chloro-4-fluoroaniline with 2,5-dimethylpyrrole in the presence of a palladium catalyst and a base. Another method involves the reaction of 3-chloro-4-fluorobenzaldehyde with 2,5-dimethylpyrrole in the presence of boron trifluoride etherate. The yield of [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol using these methods ranges from 20-60%.
Aplicaciones Científicas De Investigación
[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has been extensively studied for its potential therapeutic applications, including its anti-inflammatory and anti-tumor properties. Studies have shown that [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol inhibits the production of inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. [1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-8-5-10(7-17)9(2)16(8)11-3-4-13(15)12(14)6-11/h3-6,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRXSGIBLVNPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Chloro-4-fluorophenyl)-2,5-dimethyl-1h-pyrrol-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

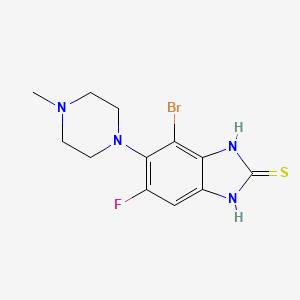
![7-[(3-fluorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5759732.png)
![2-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759742.png)
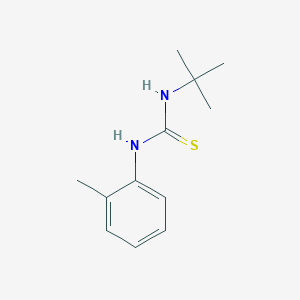
![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5759758.png)
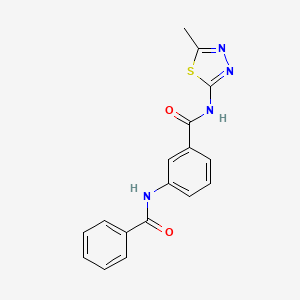
![N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5759776.png)
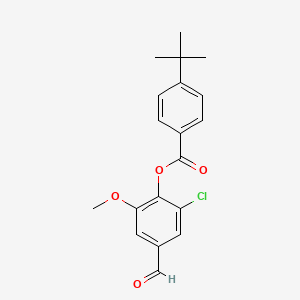
![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)
![N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B5759818.png)
